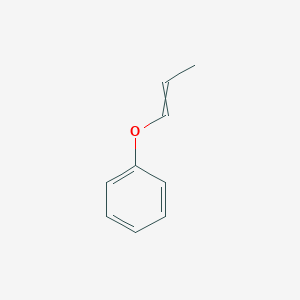
O-propenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-propenylphenol is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
O-propenylphenol is primarily recognized for its fungicidal properties, making it valuable in agricultural practices. It is commonly used in post-harvest treatments to control fungal infestations in fruits and vegetables. The compound's effectiveness against a range of fungal pathogens has been documented, contributing to its widespread use in the agricultural sector.
Case Study: Fungal Control in Fruit Packaging
A study focused on the degradation of this compound by a specific bacterial strain, Sphingomonas haloaromaticamans, revealed insights into its metabolic pathways. This bacterium was isolated from agro-industrial effluents produced during fruit packaging and demonstrated the ability to degrade this compound effectively. The genomic analysis identified key enzymes involved in the degradation process, highlighting the potential for bioremediation strategies to detoxify agricultural waste containing this compound .
Biocidal Properties
This compound exhibits significant biocidal properties, making it useful in various preservation applications beyond agriculture. It is employed as an antiseptic and bactericide in numerous industrial applications.
Applications in Textiles and Leather
In the textile industry, this compound is utilized as a dye carrier, particularly for synthetic fibers, enhancing the dyeing process's efficiency. Similarly, in leather production, it serves as a preservative to protect hides throughout various processing stages .
Table 1: Summary of this compound Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Agriculture | Fungicide for post-harvest treatments | Effective against multiple fungal pathogens |
| Textiles | Dye carrier for synthetic fibers | Enhances dyeing efficiency |
| Leather Production | Preservative for hides | Protects during processing stages |
Environmental Impact and Toxicity Studies
Recent studies have raised concerns about the environmental impact and potential toxicity of this compound. Research involving zebrafish models indicated that exposure to this compound could lead to developmental toxicity, particularly affecting craniofacial cartilage development due to oxidative stress .
Case Study: Developmental Toxicity Assessment
A significant study assessed the effects of this compound on zebrafish embryos, revealing that exposure led to behavioral abnormalities and disrupted craniofacial development. The study highlighted the compound's ability to induce reactive oxygen species production, which contributed to oxidative stress and impaired neural crest cell proliferation .
Análisis De Reacciones Químicas
O-Protonation and Dimerization
O-propenylphenol undergoes O-protonation in the presence of strong acids like sulfuric acid, generating a resonance-stabilized carbocation intermediate. This carbocation participates in dimerization reactions, forming complex phenolic derivatives. The reaction pathway is analogous to that observed in 4-isopropenylphenol systems .
Reaction Scheme:
O propenylphenol+H2SO4→Carbocation Intermediate→Dimeric Products
| Catalyst | Product Type | Key Features |
|---|---|---|
| H2 | ||
| SO4 | ||
| Bisphenol derivatives | Stabilized via carbocation resonance |
Reaction with 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
This compound reacts with DDQ, a strong oxidant, to form spiropyran derivatives. This reaction involves dehydrogenation and cyclization steps, producing chromene structures .
Reaction Conditions:
-
Solvent: Dichloromethane
-
Temperature: Room temperature
-
Yield: ~70–85%
-
DDQ abstracts a hydrogen atom from the propenyl group.
-
Intramolecular cyclization occurs between the phenolic oxygen and the unsaturated carbon.
| Substrate | Oxidant | Product | Reference |
|---|---|---|---|
| This compound | DDQ | Spiropyran derivative |
Ammonia Cluster Studies
In gas-phase studies, this compound forms van der Waals clusters with ammonia (NH3
). For clusters with n≥3
, excited-state proton transfer (ESPT) occurs, where the phenolic proton migrates to NH3
. This is evidenced by red-shifted emission spectra .
Key Findings:
-
Cluster Size Dependence: ESPT is absent in n=1,2
clusters but prominent in n≥3
. -
Emission Shift: ~300–400 cm−1
red shift observed for n=3,4
.
| Cluster (n) | Proton Transfer Observed? | Emission Characteristics |
|---|---|---|
| 1–2 | No | Unshifted fluorescence |
| 3–4 | Yes | Red-shifted, broadened bands |
High-Temperature Hydrolysis
Under high-temperature aqueous conditions, this compound can undergo hydrolysis, though this is more characteristic of its para-substituted analogue (4-isopropenylphenol) . The reaction produces phenol derivatives via cleavage of the propenyl group.
Reaction Pathway:
O propenylphenol+H2OΔPhenol+Other Fragments
Precursor to Functional Polymers
This compound derivatives serve as monomers in cationic polymerization. For example, poly(4-hydroxystyrene) analogs can be synthesized using boron trifluoride etherate catalysts .
Polymerization Conditions:
-
Catalyst: BF3
·OEt2 -
Solvent: Toluene
-
Temperature: 0°C
Propiedades
Fórmula molecular |
C9H10O |
|---|---|
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
prop-1-enoxybenzene |
InChI |
InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3 |
Clave InChI |
OCDPVICYFFZSFE-UHFFFAOYSA-N |
SMILES canónico |
CC=COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















